N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound’s structure features a pyrimidine ring substituted with a pyrazole moiety and a dimethoxyphenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H21N5O2/c1-12-7-13(2)23(22-12)18-9-17(20-11-21-18)19-10-14-5-6-15(24-3)8-16(14)25-4/h5-9,11H,10H2,1-4H3,(H,19,20,21) |
InChI Key |
DCSMZANVLLDLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCC3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazole and pyrimidine intermediates. The synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Synthesis of the Pyrimidine Ring: This often involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling Reactions: The final step involves coupling the pyrazole and pyrimidine intermediates under specific conditions, such as using a base and a suitable solvent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications, including treatments for parasitic infections.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity may be attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways, leading to cell death. The compound’s structure allows it to bind to these enzymes effectively, disrupting their normal function .
Comparison with Similar Compounds
N-[(2,4-dimethoxyphenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can be compared with other pyrazole derivatives, such as:
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Imidazole derivatives: Used in various applications, including pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
